8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the pyrimidinyl and piperidinyl groups. The final step involves the formation of the spirocyclic structure. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane: shares structural similarities with other spirocyclic compounds and imidazole derivatives.
Piperidinyl-pyrimidine derivatives: These compounds also feature the piperidinyl and pyrimidine groups but may lack the spirocyclic structure.
Imidazole derivatives: Compounds with the imidazole core but different substituents.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability, bioavailability, and selectivity for specific molecular targets .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c27-19(25-8-4-20(5-9-25)28-10-11-29-20)16-13-26(15-23-16)18-12-17(21-14-22-18)24-6-2-1-3-7-24/h12-15H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKIVRIMGVDZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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